![molecular formula C16H24N2O5 B12962623 tert-Butyl N-tert-butoxycarbonyl-N-[4-(hydroxymethyl)-2-pyridyl]carbamate](/img/structure/B12962623.png)
tert-Butyl N-tert-butoxycarbonyl-N-[4-(hydroxymethyl)-2-pyridyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-tert-butoxycarbonyl-N-[4-(hydroxymethyl)-2-pyridyl]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a butoxycarbonyl group, and a pyridyl group with a hydroxymethyl substituent. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-tert-butoxycarbonyl-N-[4-(hydroxymethyl)-2-pyridyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridyl derivative. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a protecting group for the amine functionality. The reaction is carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-tert-butoxycarbonyl-N-[4-(hydroxymethyl)-2-pyridyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The pyridyl ring can undergo reduction under specific conditions.
Substitution: The tert-butyl and butoxycarbonyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the pyridyl ring can produce a piperidine derivative.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-tert-butoxycarbonyl-N-[4-(hydroxymethyl)-2-pyridyl]carbamate has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl N-tert-butoxycarbonyl-N-[4-(hydroxymethyl)-2-pyridyl]carbamate involves the cleavage of the tert-butyl and butoxycarbonyl protecting groups under acidic conditions. This results in the release of the free amine, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
N-Boc-ethanolamine: Contains a butoxycarbonyl group and a hydroxyl group, similar to the target compound.
tert-Butyl N-allylcarbamate: Another carbamate with an allyl group instead of a pyridyl group.
Uniqueness
tert-Butyl N-tert-butoxycarbonyl-N-[4-(hydroxymethyl)-2-pyridyl]carbamate is unique due to the presence of the pyridyl group, which imparts specific chemical reactivity and biological activity. This makes it particularly useful in the synthesis of complex molecules and in applications requiring selective protection and deprotection of amine functionalities.
Eigenschaften
Molekularformel |
C16H24N2O5 |
|---|---|
Molekulargewicht |
324.37 g/mol |
IUPAC-Name |
tert-butyl N-[4-(hydroxymethyl)pyridin-2-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C16H24N2O5/c1-15(2,3)22-13(20)18(14(21)23-16(4,5)6)12-9-11(10-19)7-8-17-12/h7-9,19H,10H2,1-6H3 |
InChI-Schlüssel |
XGSORSRVKOGKKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C1=NC=CC(=C1)CO)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


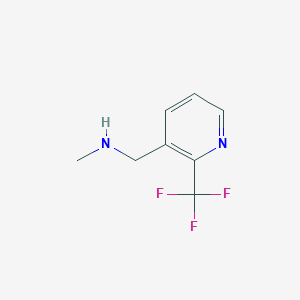
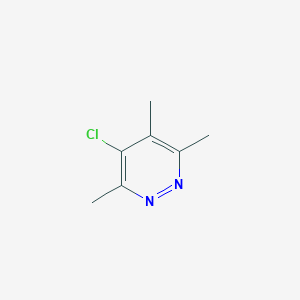
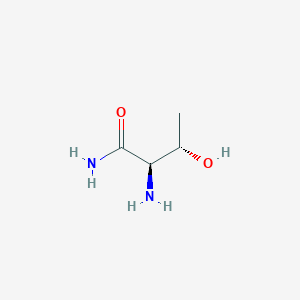
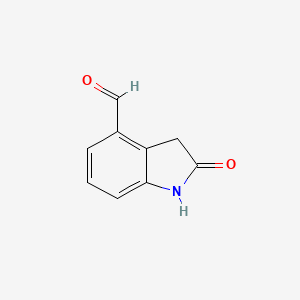
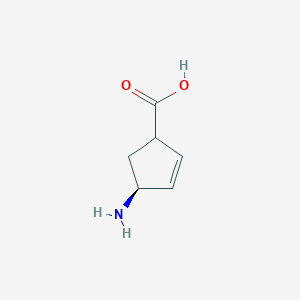

![tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate](/img/structure/B12962591.png)
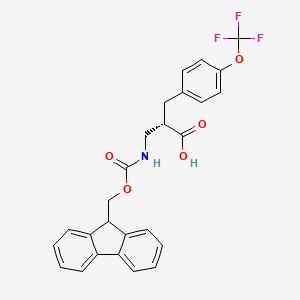
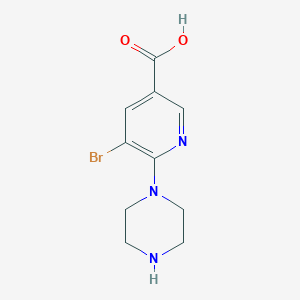
![5-Chloro-3-(chloromethyl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B12962608.png)
![2-[[2-(4-Chloro-3-methylphenyl)-2-oxoethyl]thio]-4-hydroxy-6-(2-thienyl)pyrimidine-5-carbonitrile](/img/structure/B12962616.png)
![5-Nitrobenzo[d]isoxazol-7-ol](/img/structure/B12962619.png)
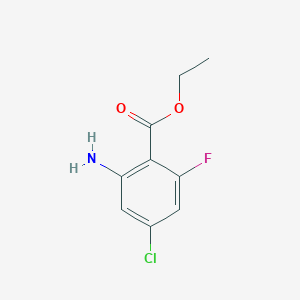
![8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylic acid](/img/structure/B12962626.png)
